molecular formula C25H24N4OS B11429761 3-amino-6-benzyl-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-6-benzyl-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B11429761
M. Wt: 428.6 g/mol
InChI Key: KJQMWICIMYTVMN-UHFFFAOYSA-N
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Description

3-AMINO-6-BENZYL-N-(2-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that belongs to the thieno[2,3-b]naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-6-BENZYL-N-(2-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]naphthyridine Core: This step involves the cyclization of appropriate precursors under high-temperature conditions, often using a palladium-catalyzed reaction.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, typically using amines and suitable leaving groups.

    Benzylation and Carboxamide Formation: The benzyl group is introduced through Friedel-Crafts alkylation, followed by the formation of the carboxamide group using amide coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo various substitution reactions, particularly nucleophilic substitutions at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metal catalysts.

Major Products

    Oxidation Products: Oxidized derivatives of the amino and benzyl groups.

    Reduction Products: Reduced derivatives of the carboxamide group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-AMINO-6-BENZYL-N-(2-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]naphthyridine Derivatives: Compounds with similar core structures but different substituents.

    Benzylated Amino Compounds: Compounds with benzyl and amino groups attached to various heterocyclic cores.

Uniqueness

3-AMINO-6-BENZYL-N-(2-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile scaffold for drug development.

Properties

Molecular Formula

C25H24N4OS

Molecular Weight

428.6 g/mol

IUPAC Name

3-amino-6-benzyl-N-(2-methylphenyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C25H24N4OS/c1-16-7-5-6-10-20(16)27-24(30)23-22(26)19-13-18-15-29(14-17-8-3-2-4-9-17)12-11-21(18)28-25(19)31-23/h2-10,13H,11-12,14-15,26H2,1H3,(H,27,30)

InChI Key

KJQMWICIMYTVMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C4CCN(CC4=C3)CC5=CC=CC=C5)N

Origin of Product

United States

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